2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine
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Overview
Description
2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. This particular compound features a triazine ring substituted with dimethyl groups and a piperidinyl-phenyl-ethenyl moiety, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The dimethyl groups are introduced through alkylation reactions using methylating agents such as methyl iodide.
Attachment of the Piperidinyl-Phenyl-Ethenyl Moiety: This step involves a coupling reaction between the triazine core and the piperidinyl-phenyl-ethenyl group, often facilitated by palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, where nucleophiles replace the existing substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethyl-6-{2-[4-(morpholin-1-yl)phenyl]ethenyl}-1,3,5-triazine: Similar structure but with a morpholine group instead of piperidine.
2,4-Dimethyl-6-{2-[4-(pyrrolidin-1-yl)phenyl]ethenyl}-1,3,5-triazine: Contains a pyrrolidine group instead of piperidine.
Uniqueness
2,4-Dimethyl-6-{2-[4-(piperidin-1-yl)phenyl]ethenyl}-1,3,5-triazine is unique due to its specific substitution pattern and the presence of the piperidinyl-phenyl-ethenyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
858661-70-8 |
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Molecular Formula |
C18H22N4 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,4-dimethyl-6-[2-(4-piperidin-1-ylphenyl)ethenyl]-1,3,5-triazine |
InChI |
InChI=1S/C18H22N4/c1-14-19-15(2)21-18(20-14)11-8-16-6-9-17(10-7-16)22-12-4-3-5-13-22/h6-11H,3-5,12-13H2,1-2H3 |
InChI Key |
CKFWLGJICCSOOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)C=CC2=CC=C(C=C2)N3CCCCC3)C |
Origin of Product |
United States |
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